molecular formula C19H16N4O2S B6553188 N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide CAS No. 1040661-88-8

N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

Cat. No.: B6553188
CAS No.: 1040661-88-8
M. Wt: 364.4 g/mol
InChI Key: DQDDPWUDSWLMOV-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a structurally complex heterocyclic compound featuring a tricyclic core system comprising fused thiazine, triazine, and oxazole rings. This scaffold is distinguished by the presence of a sulfur atom (8-thia) and a ketone group (6-oxo), which contribute to its electronic and steric properties. The compound’s acetamide side chain is substituted with a 2,6-dimethylphenyl group, likely enhancing lipophilicity and influencing receptor-binding interactions.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-11-5-3-6-12(2)15(11)22-14(24)9-23-10-21-16-13-7-4-8-20-18(13)26-17(16)19(23)25/h3-8,10H,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDDPWUDSWLMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide (CAS Number: 1040664-50-3) is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its synthesis, structural characteristics, and biological activity based on available research findings.

Structural Characteristics

The compound's molecular formula is C26H22N4O2S2C_{26}H_{22}N_{4}O_{2}S_{2} with a molecular weight of 486.6 g/mol. The structure features a triazatricyclo framework which may contribute to its biological properties.

PropertyValue
Molecular FormulaC26H22N4O2S2
Molecular Weight486.6 g/mol
CAS Number1040664-50-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to form the desired triazatricyclo structure. The specific synthetic pathways have not been extensively documented in public literature but are crucial for obtaining the compound in sufficient purity for biological testing.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of thiazole and triazole compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . While specific data on N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia... is limited, the presence of sulfur and nitrogen in its structure suggests potential antimicrobial properties.

Anticancer Activity

The anticancer potential of similar compounds has been documented in several studies. For example, thiazole derivatives were tested against colorectal adenocarcinoma (Caco-2) and pulmonary adenocarcinoma (A549) cell lines, showing varied efficacy . The presence of substituents on the aromatic ring often influences the anticancer activity significantly. Although direct studies on N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia... are lacking, it is reasonable to hypothesize that this compound might exhibit similar anticancer properties due to its structural analogies.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study involving thiazole derivatives demonstrated broad-spectrum activity against drug-resistant strains of bacteria and fungi . The structural features that contribute to this activity could be relevant for N-(2,6-dimethylphenyl)-2-{6-oxo-8-thia... as well.
  • Anticancer Studies : In vitro studies showed that thiazole-based compounds could reduce cell viability significantly in cancer cell lines . The incorporation of specific functional groups was critical in enhancing their anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s tricyclic architecture differentiates it from simpler bicyclic or monocyclic acetamide derivatives. For example:

  • Triazole-based analogs (e.g., compounds 6a–6c from ): These feature a 1,2,3-triazole ring linked to a naphthalene moiety and a substituted phenylacetamide.
  • Substituent effects : The 2,6-dimethylphenyl group in the target compound may reduce steric hindrance compared to ortho-nitro substituents in analogs like 6b or 6c , which exhibit strong electron-withdrawing effects .

Spectroscopic and Analytical Data

Key spectral comparisons:

Parameter Target Compound Compound 6b (Nitro-substituted analog)
IR C=O stretch ~1670–1680 cm⁻¹ (estimated) 1682 cm⁻¹
¹H NMR (amide NH) Not reported δ 10.79 ppm (s, 1H)
Core structure Tricyclic (thia-triazatricyclo) Monocyclic (1,2,3-triazole)
HRMS accuracy Not available Δ 0.0011 (calc. vs. found for [M+H]⁺)

The absence of nitro groups in the target compound eliminates the characteristic IR bands for –NO₂ (asymmetric stretch ~1500–1535 cm⁻¹) observed in 6b and 6c .

Data Tables

Table 2: Spectral Data Comparison

Compound IR C=O (cm⁻¹) ¹H NMR (NH, ppm) HRMS [M+H]⁺
Target compound ~1675 (est.) Not reported Not available
6b 1682 10.79 404.1359 (calc.)

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